2-(4-methoxyphenyl)-1H-perimidine
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Overview
Description
2-(4-Methoxyphenyl)-1H-perimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a perimidine ring, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-perimidine typically involves the reaction of 4-methoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 4-methoxyaniline and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the perimidine ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize reaction conditions, reduce production costs, and improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
4-Methoxyamphetamine: A serotonin-releasing agent with potential psychoactive effects.
Methedrone: A recreational drug with structural similarities to 2-(4-methoxyphenyl)-1H-perimidine.
Uniqueness
This compound is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
25110-46-7 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-perimidine |
InChI |
InChI=1S/C18H14N2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,19,20) |
InChI Key |
DMOIIYVOFOESDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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